molecular formula C23H24N6O2S B2814568 N-(1,3-benzothiazol-2-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide CAS No. 1396854-24-2

N-(1,3-benzothiazol-2-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide

Cat. No.: B2814568
CAS No.: 1396854-24-2
M. Wt: 448.55
InChI Key: DIAURHFNRKLOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide is a complex synthetic compound designed for pharmaceutical research and discovery, combining a benzothiazole moiety with a substituted 1,2,4-triazole system linked via a piperidine-acetamide bridge. This molecular architecture is of significant interest in medicinal chemistry, particularly for investigating potential anticancer applications , given that benzothiazole derivatives are established as important heterocyclic scaffolds in drug discovery with documented pharmacological activities. The 1,2,4-triazole component contributes to the molecule's hydrogen-bonding capacity and metabolic stability, while the piperidine linker offers conformational influence on biological interactions. As a pharmaceutical intermediate , this compound exemplifies the strategic combination of privileged structures in the development of novel bioactive molecules targeting various disease pathways. Researchers are exploring its mechanism of action, which may involve enzyme inhibition or receptor modulation, building upon the known biological activities of both benzothiazole and triazole chemotypes. The compound is provided strictly for research purposes in early discovery programs and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-27-23(31)29(17-7-3-2-4-8-17)21(26-27)16-11-13-28(14-12-16)15-20(30)25-22-24-18-9-5-6-10-19(18)32-22/h2-10,16H,11-15H2,1H3,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAURHFNRKLOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=NC4=CC=CC=C4S3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the formation of the triazole ring, and finally the piperidine ring is introduced. Common reagents used in these reactions include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the formation of the rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The compound’s structural uniqueness lies in its hybrid architecture, combining benzothiazole, triazole, and piperidine moieties. Key analogs and their differences are outlined below:

Table 1: Structural Comparison of Benzothiazole Derivatives
Compound Name Core Structure Heterocyclic Substituent Key Functional Groups
Target Compound Benzothiazole 1,2,4-Triazol-3-yl (piperidine-linked) Acetamide, triazole, phenyl, methyl
N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Benzothiazole Pyridine-2-carbonyl (piperazine-linked) Acetamide, pyridine, carbonyl

Key Observations :

  • Piperidine vs.
  • Triazole vs. Pyridine-Carbonyl : The 1,2,4-triazole group in the target compound introduces hydrogen-bonding capabilities and metabolic stability, whereas the pyridine-carbonyl substituent in the analog may enhance π-π stacking interactions with aromatic residues in biological targets.
Table 3: Potential Activity Profiles
Compound Hypothesized Target Mechanism of Action
Target Compound Kinase inhibition, DNA intercalation Competitive ATP binding, DNA damage
Analog from NAD(P)-dependent enzymes Redox cycle disruption

Q & A

Q. What are the key synthetic pathways for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step organic reactions, typically starting with cyclocondensation or coupling of precursors. Critical steps include:

  • Formation of the 1,2,4-triazole core : Achieved via cyclocondensation of thiosemicarbazides with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) .
  • Piperidine functionalization : Alkylation or nucleophilic substitution reactions at the piperidine nitrogen, often using chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) .
  • Benzothiazole coupling : Thioether or acetamide bond formation via reactions with benzothiazol-2-amine, using coupling agents like EDCI/HOBt .
    Critical conditions: Temperature control (60–100°C), anhydrous solvents, and catalytic bases (e.g., K₂CO₃) to minimize side reactions .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR for verifying proton environments and carbon frameworks (e.g., benzothiazole aromatic signals at δ 7.2–8.5 ppm) .
  • Mass spectrometry (LC-MS/HRMS) : Confirms molecular weight and fragmentation patterns .
  • Elemental analysis : Validates stoichiometric composition (C, H, N, S) with ≤0.4% deviation from theoretical values .
  • HPLC : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

  • Methodology :
    • Systematic substitution : Modify substituents on the triazole (e.g., methyl → phenyl) or benzothiazole (e.g., electron-withdrawing groups) .
    • In vitro assays : Test derivatives against target enzymes (e.g., kinase inhibition) or cell lines (e.g., cancer proliferation assays) .
    • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .
  • Example : Replacing the piperidine-linked phenyl group with a pyridinyl moiety (as in ) increased anti-inflammatory activity by 40% in murine models .

Q. What experimental approaches are used to identify the compound’s biological targets?

  • Target fishing : Combine affinity chromatography with mass spectrometry to isolate protein interactants .
  • Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen inhibition across 100+ kinases .
  • Gene knockout models : CRISPR-Cas9 knockout of suspected targets (e.g., PI3K) to assess loss of compound efficacy .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

  • Pharmacokinetic (PK) analysis : Measure plasma half-life, bioavailability, and tissue distribution. Poor in vivo activity may stem from rapid metabolism (e.g., CYP3A4-mediated oxidation) .
  • Metabolite identification : Use LC-MS/MS to detect inactive or toxic metabolites .
  • Model optimization : Switch to orthotopic or patient-derived xenograft (PDX) models if standard murine models lack translational relevance .

Q. What strategies improve the compound’s pharmacokinetic properties for therapeutic use?

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -SO₃H) to reduce logP and enhance solubility .
  • Prodrug design : Mask acidic/basic groups (e.g., ester prodrugs) to improve oral absorption .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to prolong circulation time and target tumor tissues .

Q. How can computational docking predictions be validated experimentally?

  • Site-directed mutagenesis : Modify key binding residues (e.g., EGFR Lys721) and re-test compound affinity .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for docked targets .
  • Crystallography : Resolve co-crystal structures (e.g., PDB ID: 10K) to confirm binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.